(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one
Description
Historical Context and Significance of Chiral Auxiliaries in Stereoselective Synthesis
The concept of using a temporary chiral handle to influence the stereochemical outcome of a reaction has been a significant development in organic synthesis. While early examples of asymmetric inductions were known, the systematic development and application of chiral auxiliaries gained momentum in the latter half of the 20th century. These molecules provided a practical solution to the challenge of synthesizing single enantiomers, which was becoming increasingly important as the differential biological activity of enantiomers was recognized. The use of chiral auxiliaries offers several advantages, including high levels of stereocontrol, predictable outcomes, and the ability to separate diastereomeric products using standard techniques like chromatography or crystallization.
Evolution of 1,3-Oxazolidin-2-ones as Key Stereocontrol Elements
Among the various classes of chiral auxiliaries, 1,3-oxazolidin-2-ones, often referred to as Evans' auxiliaries, have emerged as one of the most reliable and versatile tools for asymmetric synthesis. ed.gov First introduced in the early 1980s, these compounds provided a robust platform for a wide range of stereoselective reactions. The parent 2-oxazolidinone (B127357) is a five-membered heterocyclic compound containing both nitrogen and oxygen. williams.edu The true power of this scaffold lies in the introduction of chiral substituents, typically at the 4- and/or 5-positions, which create a chiral environment that effectively shields one face of a reactive intermediate derived from an N-acyl group. This steric hindrance directs the approach of incoming reagents to the opposite face, leading to high levels of asymmetric induction. orgsyn.org
The success of Evans' auxiliaries is attributed to several factors: they are readily prepared from commercially available and relatively inexpensive amino acids, their N-acylation is generally straightforward, the resulting N-acyl derivatives form conformationally rigid metal chelates, and the auxiliary can be cleaved under mild conditions to afford the desired chiral product (e.g., carboxylic acids, alcohols, or aldehydes) while allowing for the recovery of the auxiliary. orgsyn.orggoogle.com
Classification and Structural Diversification of N-Acylated Oxazolidin-2-ones
The versatility of the oxazolidinone framework has led to the development of a diverse range of derivatives, each tailored for specific applications. The primary point of diversification is the substituent at the 4-position, which plays a crucial role in the degree and sense of stereochemical control.
The substituent at the 4-position of the oxazolidinone ring is typically derived from an α-amino acid. Common examples include isopropyl (from valine), benzyl (B1604629) (from phenylalanine), and isobutyl (from leucine). The steric bulk of this substituent is a key determinant of the diastereoselectivity of reactions involving the N-acyl group. Larger substituents generally lead to higher levels of stereocontrol. The choice of the 4-substituent can also influence the crystallinity of the derivatives, which can be advantageous for purification by recrystallization.
Below is a table of common 4-substituted oxazolidin-2-one auxiliaries and their parent amino acids.
| Chiral Auxiliary | Parent Amino Acid | 4-Substituent |
| (4S)-4-Isopropyl-1,3-oxazolidin-2-one | (S)-Valine | Isopropyl |
| (4R)-4-Isopropyl-1,3-oxazolidin-2-one | (R)-Valine | Isopropyl |
| (4S)-4-Benzyl-1,3-oxazolidin-2-one | (S)-Phenylalanine | Benzyl |
| (4R)-4-Benzyl-1,3-oxazolidin-2-one | (R)-Phenylalanine | Benzyl |
The N-acetyl derivatives of 4-alkyl-1,3-oxazolidin-2-ones are important substrates for generating chiral acetate (B1210297) enolate equivalents, which can then participate in a variety of carbon-carbon bond-forming reactions, most notably aldol (B89426) additions. The acetyl group provides the simplest prochiral unit that can be elaborated with high stereocontrol.
(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one is a specific member of this class, derived from (S)-2-aminobutanol. The ethyl group at the 4-position provides the chiral directing element. While less common in the literature than its isopropyl or benzyl counterparts, the principles of its application in asymmetric synthesis remain the same. The synthesis of the parent (4S)-4-ethyl-1,3-oxazolidin-2-one is a key first step, followed by N-acylation with an acetyl group. A patent has noted the use of 3-acyl-4-ethyl-2-oxazolidinones as intermediates in the synthesis of the antituberculosis drug ethambutol. nih.gov
The general utility of N-acetyl-4-alkyl-1,3-oxazolidin-2-ones is demonstrated in their highly diastereoselective aldol reactions. For instance, the boron enolate of an N-acetyl oxazolidinone will react with an aldehyde to produce a syn-aldol adduct with a high degree of stereocontrol. The stereochemical outcome is dictated by a chair-like transition state, where the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions. harvard.edu
The table below outlines the general steps and typical reagents involved in using a compound like This compound in a diastereoselective aldol reaction, based on procedures for analogous compounds.
| Reaction Step | Typical Reagents and Conditions | Purpose |
| N-Acylation | Acetic anhydride (B1165640) or acetyl chloride, base (e.g., n-BuLi, Et3N/LiCl) | To attach the acetyl group to the chiral auxiliary. |
| Enolate Formation | Lewis acid (e.g., Bu2BOTf, TiCl4), tertiary amine base (e.g., Et3N, DIPEA) | To generate a specific (Z)-enolate. |
| Aldol Addition | Aldehyde electrophile, low temperature (e.g., -78 °C) | To form a new carbon-carbon bond with high diastereoselectivity. |
| Auxiliary Cleavage | LiOH/H2O2; LiBH4; or other methods | To release the chiral product (e.g., β-hydroxy acid or alcohol) and recover the auxiliary. orgsyn.org |
While specific research data on the yields and diastereomeric ratios for reactions involving This compound is not widely published, the well-established principles of Evans' auxiliaries suggest it would be a highly effective tool for the synthesis of chiral molecules. The slightly smaller steric profile of the ethyl group compared to an isopropyl or benzyl group might result in nuanced differences in selectivity, which could be exploited for specific synthetic challenges.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71005-79-3 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4S)-3-acetyl-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
PWOGNRMFNNLQKF-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H]1COC(=O)N1C(=O)C |
Canonical SMILES |
CCC1COC(=O)N1C(=O)C |
Origin of Product |
United States |
Mechanistic Insights into Stereocontrol Mediated by N Acyl 4 Substituted Oxazolidin 2 Ones
Enolate Geometry and Formation Pathways of N-Acyl Oxazolidinone Systems
The stereochemical course of reactions involving N-acyl oxazolidinones is fundamentally determined by the geometry of the enolate intermediate formed upon deprotonation. The structure of the auxiliary and the conditions of enolization are tailored to favor the formation of a single enolate isomer, which is essential for achieving high diastereoselectivity.
Selective Z-Enolate Generation and Conformation
The deprotonation of N-acyl oxazolidinones, such as (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one, with bulky bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) consistently and almost exclusively yields the (Z)-enolate. uwindsor.cachempedia.info This high selectivity is attributed to the steric interactions in the deprotonation transition state. The bulky nature of both the base and the oxazolidinone auxiliary itself makes it impossible to achieve anything other than the (Z)-enolate. uwindsor.ca
The preference for the (Z)-geometry arises from minimizing steric clash between the α-substituent of the acyl group and the 4-substituent of the oxazolidinone ring. In the transition state leading to the (E)-enolate, a severe A(1,3) allylic strain would occur between the acyl's α-methyl group and the ethyl group at the C4 position. The transition state for (Z)-enolate formation avoids this unfavorable interaction, making it the kinetically favored pathway. williams.edu Once formed, the (Z)-enolate adopts a conformation where the metal counterion chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. uwindsor.cachempedia.info This chelation creates a rigid, planar, five-membered ring structure that locks the enolate in a specific conformation, which is critical for subsequent stereoselective reactions. williams.edu
| Base | Counterion | Typical Conditions | Resulting Enolate Geometry | Reference |
|---|---|---|---|---|
| Lithium Diisopropylamide (LDA) | Li⁺ | THF, -78 °C | Exclusively (Z) | uwindsor.ca |
| Sodium Hexamethyldisilazide (NaHMDS) | Na⁺ | THF, -78 °C | Exclusively (Z) | chempedia.infowilliams.edu |
| Dibutylboron Triflate / Amine | Bu₂B⁺ | CH₂Cl₂, -78 °C to 0 °C | Exclusively (Z) | nih.govblogspot.com |
| Titanium Tetrachloride / Amine | TiCl₃⁺ | CH₂Cl₂, -78 °C | Predominantly (Z) | nih.govstackexchange.com |
Influence of Lewis Acid Chelation on Enolate Structure (e.g., Boron, Lithium, Magnesium, Titanium, Tin)
The nature of the Lewis acid used during enolization profoundly impacts the structure, reactivity, and stereoselectivity of the resulting enolate.
Boron: Boron enolates, typically generated using di-n-butylboron triflate (n-Bu₂BOTf) and a tertiary amine, provide exceptionally high levels of diastereoselectivity in aldol (B89426) additions. nih.govacs.org Spectroscopic studies have confirmed that the boron atom forms a strong chelate with both the enolate oxygen and the ring carbonyl oxygen. nih.govnih.gov This creates a highly organized and rigid six-membered chair-like transition state during the aldol reaction, which magnifies the stereodirecting effect of the chiral auxiliary. blogspot.com
Lithium: Lithium enolates, formed with bases like LDA, also form a chelated structure. chempedia.infonih.gov However, these enolates are known to exist in solution as complex mixtures of aggregates, such as dimers and tetramers, the distribution of which depends on the solvent and specific structure. nih.gov While the chelation still provides good facial bias for reactions like alkylations, the transition states may be less rigid than their boron counterparts. williams.eduharvard.edu
Magnesium: Magnesium enolates can be generated through various methods, including the use of Grignard reagents in conjugate additions or via magnesium halide-catalyzed direct aldol reactions. nih.govnih.gov In diastereoselective aldol reactions catalyzed by magnesium salts, the metal is believed to form a chelated intermediate that favors the formation of anti-aldol adducts, a reversal of the selectivity typically seen with boron enolates. nih.gov
Titanium: Titanium enolates, often formed with titanium tetrachloride (TiCl₄) and a base like sparteine, exhibit unique reactivity. nih.govacs.org The resulting chlorotitanium enolates can lead to either Evans syn or non-Evans syn aldol products depending on the specific conditions, which is proposed to be the result of switching between chelated and non-chelated transition states. nih.gov Furthermore, titanium(IV) enolates have been shown to possess significant biradical character, enabling them to participate in radical-based transformations. nih.govnih.gov
Tin: Tin(II) enolates, generated from tin(II) triflate, are also effective in stereoselective aldol reactions. organicreactions.org Similar to titanium, they tend to form (Z)-enolates that react via a cyclic Zimmerman-Traxler transition state to give syn-aldol products. stackexchange.com The chelation by the tin atom organizes the transition state, leading to high diastereoselectivity. stackexchange.com
| Lewis Acid (Metal) | Chelation Structure | Typical Stereochemical Outcome (Aldol) | Reference |
|---|---|---|---|
| Boron (B) | Strongly chelated, rigid 6-membered ring | High syn-diastereoselectivity | nih.govblogspot.com |
| Lithium (Li) | Chelated, exists as aggregates (dimers, tetramers) | High selectivity in alkylations | williams.edunih.gov |
| Magnesium (Mg) | Chelated, can favor open or closed transition states | High anti-diastereoselectivity (catalyzed) | nih.gov |
| Titanium (Ti) | Chelated, can switch to non-chelated pathways | Switchable selectivity (syn or non-Evans syn) | nih.gov |
| Tin (Sn) | Chelated, cyclic transition state | High syn-diastereoselectivity | stackexchange.comorganicreactions.org |
Chiral Induction Mechanisms Governing Diastereoselectivity
The high degree of stereocontrol exerted by auxiliaries like this compound is a direct consequence of the interplay between the fixed (Z)-enolate geometry and the conformational bias imposed by the chiral center.
Role of Steric and Electronic Effects of the 4-Substituent (e.g., Ethyl Group in this compound)
The primary factor governing diastereoselectivity is the steric bulk of the substituent at the C4 position of the oxazolidinone ring. chempedia.info In the case of this compound, the ethyl group acts as a steric shield. Once the rigid, chelated (Z)-enolate is formed, the ethyl group projects from the stereogenic center and effectively blocks one of the two diastereotopic faces of the planar enolate.
While steric effects are dominant, electronic effects can also play a role, particularly in reactions involving aromatic substituents or specific transition states. nih.gov For simple alkyl substituents like the ethyl group, however, the electronic contribution is generally considered minimal compared to the powerful steric directing effect. The size of the C4 substituent directly correlates with the level of diastereoselectivity, with bulkier groups like benzyl (B1604629) or isopropyl typically affording higher selectivity than smaller groups like methyl. uwindsor.ca
Conformationally Controlled Face Selectivity in Bond-Forming Reactions
The combination of a fixed (Z)-enolate geometry and the steric hindrance from the C4-substituent results in highly effective facial selectivity. The chelated enolate intermediate adopts a conformation where the C4-substituent (the ethyl group) is positioned to obstruct the si-face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide or an aldehyde, is sterically forced to approach from the opposite, unhindered re-face. uwindsor.cawilliams.edu
This conformationally controlled facial attack is the cornerstone of the Evans model for asymmetric induction. For instance, in an alkylation reaction, the electrophile approaches the enolate from the face opposite the C4-ethyl group, leading to the formation of a single major diastereomer. williams.edu Similarly, in a boron-mediated aldol addition, the aldehyde coordinates to the boron in the chair-like transition state, and its substituent occupies an equatorial position to minimize steric interactions. The nucleophilic attack then proceeds from the unshielded face of the enolate, again leading to a predictable and highly diastereoselective outcome. blogspot.com The predictable nature of this facial selectivity makes N-acyl oxazolidinones exceptionally reliable and widely used auxiliaries in asymmetric synthesis. chempedia.info
Applications of N Acyl 4 Substituted Oxazolidin 2 Ones in Asymmetric Organic Transformations
Diastereoselective Aldol (B89426) Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and N-acyl oxazolidinones have proven to be exceptionally effective in controlling its stereochemical outcome. researchgate.net The reaction involves the formation of a metal enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde to create two new contiguous stereocenters. wikipedia.org The inherent chirality of the oxazolidinone auxiliary reliably dictates the absolute stereochemistry of the resulting β-hydroxy carbonyl compound. researchgate.netwikipedia.org
A key advantage of using N-acyl oxazolidinone auxiliaries is the ability to selectively produce either syn- or anti-aldol adducts by carefully selecting the reaction conditions, particularly the Lewis acid used for enolization.
The formation of syn-aldol products is classically achieved through the generation of a boron enolate. scielo.org.mx Treatment of the N-propionyl oxazolidinone with a dialkylboron triflate and a tertiary amine base generates a (Z)-enolate. wikipedia.org This enolate reacts with an aldehyde substrate via a highly ordered, six-membered Zimmerman-Traxler transition state, where both the enolate and aldehyde oxygens coordinate to the boron atom. wikipedia.org The steric hindrance from the C4 substituent on the oxazolidinone auxiliary directs the aldehyde to approach from the less hindered face, resulting in the formation of the syn-diastereomer with excellent selectivity. wikipedia.org
Conversely, the stereochemical outcome can be altered to favor the "non-Evans" syn-adduct or the anti-adduct by using different metal enolates, such as those derived from titanium or tin. scielo.org.mxresearchgate.net For instance, the use of titanium tetrachloride (TiCl₄) in combination with a base like diisopropylethylamine (DIPEA) can lead to different diastereomeric ratios. researchgate.net The precise control is dependent on the specific substrates and the stoichiometry of the Lewis acid employed. researchgate.netorganicchemistrydata.org
| N-Acyl Oxazolidinone | Aldehyde | Enolization Conditions | Major Product | Diastereomeric Ratio (syn:anti) |
| N-Propionyl | R-CHO | Bu₂BOTf, Et₃N | syn-Aldol | >99:1 |
| N-Propionyl | R-CHO | TiCl₄, DIPEA | syn-Aldol / anti-Aldol | Varies with conditions |
| N-Propionyl | R-CHO | Sn(OTf)₂, N-Ethylpiperidine | syn-Aldol | High |
| N-Acetyl | R-CHO | TiCl₄, (-)-Sparteine | syn-Aldol | High |
This table summarizes typical conditions for achieving syn- or anti-aldol selectivity using N-acyl oxazolidinone auxiliaries. The specific ratios can vary based on the aldehyde and auxiliary substituents.
N-acyl oxazolidinone enolates react effectively with a wide range of aldehyde substrates, including aliphatic and aromatic aldehydes. The general mechanism proceeds through the formation of a (Z)-enolate, which is favored due to dipole minimization. This enolate adopts a rigid, chelated conformation that dictates the facial selectivity of the subsequent reaction with the aldehyde. wikipedia.org
The choice of Lewis acid is critical not only for stereocontrol but also for reactivity. Boron enolates are widely used for their high and predictable syn-selectivity. researchgate.net Titanium enolates also provide access to aldol products, but the stereochemical outcome can be more complex. organicchemistrydata.org The use of excess TiCl₄ can lead to a reversal of facial selectivity by forming a cationic titanium species, which alters the transition state geometry. Zirconium enolates have also been explored, offering unique reactivity profiles in certain transformations. thieme-connect.com These mechanistic variations allow for fine-tuning of the reaction to achieve the desired stereoisomer.
While oxazolidinones are primarily used as stoichiometric chiral auxiliaries, research has explored their incorporation into catalytic systems. One approach involves the development of processes where an achiral oxazolidinone is used in conjunction with a chiral catalyst. researchgate.net For example, chiral Lewis acids can be used to catalyze the reaction between an N-acyl oxazolidinone and an aldehyde, inducing asymmetry without requiring a chiral auxiliary.
Another strategy involves modifying the oxazolidinone structure to act as a ligand for a metal catalyst. In such systems, the metal center, coordinated to the chiral oxazolidinone-derived ligand, activates the substrates and controls the stereochemistry of the aldol reaction. These catalytic methods are highly desirable as they reduce waste by eliminating the need to install and remove a stoichiometric auxiliary for each transformation. Computational studies have also investigated the potential role of oxazolidinone intermediates in proline-catalyzed aldol reactions, although the predominant mechanism is generally believed to proceed through an enamine intermediate. idc-online.com
Asymmetric Alkylation Reactions
The enolates derived from N-acyl oxazolidinones are also excellent nucleophiles for asymmetric alkylation reactions. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives after cleavage of the auxiliary. harvard.edu
The process begins with the deprotonation of the N-acyl oxazolidinone at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to selectively generate the (Z)-enolate. wikipedia.orgacs.org This enolate is stabilized by chelation between the metal cation and the two carbonyl oxygens, creating a rigid structure. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less sterically hindered side. wikipedia.orguwo.ca
This methodology is effective with a variety of reactive electrophiles. organicchemistrydata.org The choice of the enolate counterion can influence reactivity and selectivity; sodium enolates, for instance, sometimes exhibit higher diastereoselectivity compared to lithium enolates. uwo.ca
| Electrophile | Product | Diastereomeric Excess (d.e.) |
| Benzyl (B1604629) bromide | α-Benzyl product | >95% |
| Allyl iodide | α-Allyl product | 98:2 selectivity |
| Methyl iodide | α-Methyl product | >95% |
| Ethyl iodide | α-Ethyl product | >95% |
| Trifluoromethyl iodide (with Ru catalyst) | α-Trifluoromethyl product | >98:2 dr |
This table showcases the high diastereoselectivity achieved in the alkylation of N-acyl oxazolidinone enolates with various electrophiles. harvard.eduthieme-connect.comacs.org
The construction of all-carbon chiral quaternary centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis due to severe steric hindrance. However, methodologies utilizing N-acyl oxazolidinones have been developed to address this challenge.
A notable strategy involves the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones. nih.gov In this method, a zirconium enolate is generated and then reacts with a tertiary alkyl halide that has been activated by a Lewis acid like tin(IV) chloride (SnCl₄). nih.gov The unique reactivity of the zirconium enolate, combined with Lewis acid activation of the sterically hindered electrophile, enables the direct formation of a C-C bond between two congested centers. This reaction proceeds with very high diastereoselectivity, providing an efficient route to molecules containing a chiral quaternary center adjacent to a tertiary stereocenter. nih.gov This approach expands the utility of chiral oxazolidinone auxiliaries to include the synthesis of highly substituted and sterically complex chiral building blocks. nih.gov
Diastereoselective Michael Additions
The Michael addition, or conjugate 1,4-addition, is a fundamental method for C-C bond formation. When applied to α,β-unsaturated systems bearing a chiral oxazolidinone, it allows for the creation of new stereocenters at the β-position with a high degree of stereocontrol. figshare.com The reaction's success relies on the formation of a rigid enolate structure, often chelated to a metal ion, which exposes one diastereoface to nucleophilic attack while the other is sterically shielded by the auxiliary's substituent. figshare.com
The conjugate addition to α,β-unsaturated N-acyloxazolidinones provides a reliable route to enantiomerically enriched β-substituted carboxylic acid derivatives. acs.org The process is typically mediated by converting the N-enoyl oxazolidinone into a reactive species that is susceptible to attack by a soft nucleophile. For instance, the formation of chlorotitanium enolates from N-acyloxazolidinones has been shown to be effective in Michael addition reactions with various electrophilic olefins. acs.org
The stereochemical outcome is dictated by the preferred conformation of the N-enoyl moiety and the direction of nucleophilic attack. The s-cis conformation is generally favored due to chelation between the carbonyl oxygen of the acyl group, the oxazolidinone ring oxygen, and a Lewis acid. This chelation, combined with the steric hindrance from the 4-substituent (e.g., ethyl, isopropyl, or benzyl group), effectively blocks one face of the molecule, forcing the nucleophile to approach from the opposite, less hindered face. This leads to a predictable and highly diastereoselective outcome. figshare.com Various nucleophiles, including organocuprates, thiols, and glycine equivalents, have been successfully employed in these reactions. acs.orgrsc.orgnih.gov
The diastereoselective Michael addition using N-acyl oxazolidinone auxiliaries is applicable to a broad range of substrates. The Michael acceptor, the α,β-unsaturated N-acyloxazolidinone, can tolerate various substituents at the β-position. Similarly, a wide array of nucleophiles, particularly organocopper reagents, can be used as Michael donors. acs.org The choice of catalyst or base can also be tuned to influence the reaction's outcome, in some cases even allowing for switchable diastereoselectivity. rsc.org The reaction generally proceeds with high yields and excellent diastereoselectivity, often exceeding 95% de.
| Michael Acceptor (N-Enoyl Oxazolidinone) | Nucleophile | Conditions | Diastereomeric Excess (de) | Yield (%) |
| (S)-3-(1-Oxo-2-propenyl)-4-benzyl-2-oxazolidinone | (CH₃)₂CuLi | Et₂O, -20 °C | 99% | 85% |
| (R)-3-(1-Oxo-2-butenyl)-4-phenyl-2-oxazolidinone | (n-Bu)₂CuLi | THF, -78 °C | >98% | 91% |
| (S)-3-(1-Oxo-3-phenyl-2-propenyl)-4-isopropyl-2-oxazolidinone | (CH₃)₂Cu(CN)Li₂ | THF, -78 °C | >99% | 89% |
| β-Trifluoromethyl-α,β-unsaturated N-acylated oxazolidinone | Thiophenol | DABCO (catalyst) | 96% | 95% |
| (S)-3-((E)-3-Phenylpropenoyl)-4-phenyl-1,3-oxazolidin-2-one | Ni(II) complex of glycine Schiff base | K₂CO₃, CH₂Cl₂/CH₃CN | >98% | 97% |
This table presents representative data compiled from research findings in the field. rsc.orgnih.gov
Other Significant Asymmetric Reactions
Beyond Michael additions, N-acyl-4-substituted oxazolidin-2-ones are instrumental in a variety of other powerful asymmetric transformations, including cycloadditions and allylations. wikipedia.org
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. When chiral α,β-unsaturated N-acyloxazolidinones are used as dienophiles, the reaction can proceed with exceptional levels of stereocontrol, making it a valuable method for constructing complex cyclic molecules. acs.org These reactions are typically promoted by Lewis acids, such as dialkylaluminum chlorides (e.g., Et₂AlCl). nih.gov
The Lewis acid coordinates to the carbonyl oxygens of the N-acyl oxazolidinone, locking it into a rigid, bidentate chelated conformation. nih.gov This conformation forces the dienophile to adopt a planar arrangement and exposes one of its π-faces to the incoming diene. The substituent at the C4 position of the oxazolidinone sterically shields the other face, thereby directing the diene's approach and controlling the diastereofacial selectivity of the cycloaddition. acs.org These reactions often exhibit high endo-selectivity and can be performed at low temperatures with excellent yields. acs.orgnih.gov
| Dienophile (N-Enoyl Oxazolidinone) | Diene | Lewis Acid | Endo/Exo Ratio | Diastereoselectivity |
| (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | 99:1 |
| (S)-N-Crotonoyl-4-benzyl-2-oxazolidinone | Isoprene | Et₂AlCl | >100:1 | 96:4 |
| 3-(4-Methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | 98:2 | >99% de |
| (S)-N-Acryloyl-4-phenyl-2-oxazolidinone | 1,3-Butadiene | MgBr₂ | 96:4 | 91:9 |
This table presents representative data from studies on Lewis acid-catalyzed Diels-Alder reactions. nih.gov
N-acyl oxazolidinone auxiliaries can also direct the stereochemical course of cyclopropanation reactions. This transformation allows for the synthesis of chiral cyclopropane rings, which are important structural motifs in many biologically active molecules. The reaction involves the addition of a carbene or carbenoid species to the double bond of an α,β-unsaturated N-acyloxazolidinone. The chiral auxiliary shields one face of the alkene, guiding the approach of the cyclopropanating agent and resulting in the formation of one diastereomer in preference to the other. Diastereoselective cyclopropanations have been successfully performed on various N-enoyl oxazolidinone derivatives, leading to the corresponding cyclic α-amino acids after hydrolysis. researchgate.net
Stereoselective allylation is another key application of N-acyl oxazolidinone auxiliaries. This reaction typically involves the deprotonation of an N-acyl oxazolidinone, such as an N-propionyl derivative, with a strong base (e.g., NaN(TMS)₂) at low temperatures to form a rigid, chelated (Z)-enolate. williams.eduacs.org The metal cation (e.g., Na⁺ or Li⁺) coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a fixed six-membered ring structure. This conformation, in conjunction with the steric bulk of the C4 substituent, blocks one face of the enolate. Subsequent reaction with an electrophile, such as allyl iodide, occurs preferentially from the less hindered face, resulting in a highly diastereoselective alkylation and the formation of a new stereocenter α to the carbonyl group. acs.org This method has been widely used to synthesize a variety of chiral building blocks.
Derivatization and Recovery Strategies for Chiral Oxazolidinone Auxiliaries
Cleavage Methods for Auxiliary Removal Post-Reaction
The removal of the oxazolidinone auxiliary from the N-acylated product is a crucial step that must be achieved without racemizing the newly formed stereocenter(s). Various methods have been developed to transform the N-acyl group into a range of desired functionalities, including carboxylic acids, alcohols, aldehydes, and esters. These cleavage strategies can be broadly categorized as hydrolytic or reductive.
Hydrolytic Cleavage Methodologies
Hydrolytic cleavage is employed when the desired product is a carboxylic acid. The N-acyl imide linkage is cleaved to liberate the acid and the parent oxazolidinone.
One of the most widely used methods for this transformation is saponification using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) acs.orgpublish.csiro.au. This method is favored for its mild conditions and high chemoselectivity for the exocyclic imide carbonyl over the endocyclic carbamate carbonyl publish.csiro.auwilliams.edu. The hydroperoxide anion is a more effective nucleophile than the hydroxide ion under these conditions, selectively attacking the exocyclic carbonyl. The reaction is believed to proceed through a percarboxylate intermediate, which is then reduced during aqueous workup to yield the final carboxylic acid acs.org.
While effective, the standard LiOH/H₂O₂ protocol can lead to the evolution of oxygen gas due to the decomposition of the peracid intermediate, which can pose a safety risk on a larger scale acs.org. Research has focused on optimizing these conditions, such as adjusting the concentration of water and the equivalents of H₂O₂, to minimize oxygen release while maintaining high yields and selectivity acs.org.
Alternative reagents for hydrolytic cleavage have been explored, though LiOOH remains the most common. The use of LiOH alone is generally avoided as it can lead to non-selective cleavage, including attack at the endocyclic carbonyl, which results in the destruction of the auxiliary ring publish.csiro.aupublish.csiro.au.
Table 1: Comparison of Hydrolytic Cleavage Reagents for N-Acyl Oxazolidinones This table is interactive. Click on the headers to sort the data.
| Reagent/Conditions | Resulting Functional Group | Key Features & Findings | Citations |
|---|---|---|---|
| LiOH / H₂O₂ in THF/H₂O | Carboxylic Acid | Mild and highly selective for exocyclic cleavage; potential for O₂ evolution poses safety concerns on a large scale. acs.orgwilliams.edu | acs.orgwilliams.edu |
| LiOH in THF/H₂O | Carboxylic Acid / Ring-Opened Byproducts | Favors endocyclic cleavage, leading to the destruction of the chiral auxiliary; generally not preferred. publish.csiro.aupublish.csiro.au | publish.csiro.aupublish.csiro.au |
Reductive Cleavage Strategies for Facile Product Release and Auxiliary Regeneration
Reductive cleavage methods are versatile strategies that convert the N-acyl group into primary alcohols or aldehydes, providing direct access to other important classes of chiral building blocks. These methods typically employ metal hydride reducing agents.
The choice of reducing agent dictates the final product. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce the amide to a primary alcohol while leaving the chiral auxiliary intact for recovery sigmaaldrich.com. A milder reagent, lithium borohydride (LiBH₄), is also frequently used and is known for its high yields in converting the N-acyl group to the corresponding alcohol santiago-lab.com.
For the synthesis of chiral aldehydes, the reduction can be stopped at the intermediate stage. This is often achieved by using reagents such as diisobutylaluminium hydride (DIBAL-H) or by converting the N-acyl oxazolidinone to a thioester followed by reduction.
Table 2: Common Reductive Cleavage Reagents and Their Products This table is interactive. Click on the headers to sort the data.
| Reagent | Resulting Functional Group | Typical Conditions | Notes | Citations |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | THF, 0 °C to rt | Powerful reducing agent; auxiliary is recovered intact. sigmaaldrich.com | sigmaaldrich.com |
| Lithium Borohydride (LiBH₄) | Primary Alcohol | Et₂O or THF, with H₂O or alcohol | Milder than LiAlH₄; commonly used for high yields. santiago-lab.com | santiago-lab.com |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Toluene or CH₂Cl₂, -78 °C | Reduction stops at the aldehyde stage. |
Development of Recyclable Auxiliary Systems for Sustainable Synthesis
The economic and environmental viability of using chiral auxiliaries on an industrial scale heavily depends on the ability to recover and reuse them with high efficiency sigmaaldrich.com. While standard cleavage procedures allow for the recovery of the parent oxazolidinone, separating it from the product and byproducts can be challenging and require energy-intensive purification steps like chromatography.
To address this, significant research has been directed toward developing more easily recyclable auxiliary systems. One prominent strategy involves the attachment of the oxazolidinone to a solid support or a soluble polymer. This allows for the separation of the auxiliary-bound product from the reaction mixture by simple filtration. After cleavage, the support-bound auxiliary can be easily recovered and reused.
Another approach is the use of "fluorous" auxiliaries, where the oxazolidinone is tagged with a perfluoroalkyl chain nih.gov. These fluorous-tagged compounds can be selectively separated from non-fluorinated organic compounds using fluorous solid-phase extraction (F-SPE). This method allows for a clean and efficient separation and recovery of the chiral auxiliary in high purity nih.gov.
Chemical Modifications and Functionalization of the Oxazolidinone Ring
The reactivity and selectivity of the oxazolidinone auxiliary can be modulated through chemical modifications to its core structure. These modifications can involve introducing new functional groups or altering the existing substituents on the ring.
Introduction of Additional Functionalities for Tunable Reactivity
Introducing new functional groups onto the oxazolidinone ring can impart novel properties or provide handles for specific applications. For instance, incorporating a chelating group could enhance stereocontrol in metal-catalyzed reactions by creating a more rigid transition state.
A notable example of functionalization is the development of a cysteine-derived oxazolidinone auxiliary. This system is designed for a unique cleavage strategy involving an intramolecular N-to-S acyl transfer, which allows for the conversion of the auxiliary-bound product into various carboxylic acid derivatives under mild conditions digitellinc.com. Such modifications showcase how integrating specific functionalities can lead to new, chemoselective reaction pathways.
Furthermore, modifications to the C-ring portion of the oxazolidinone scaffold, such as fusing it with other heterocyclic rings, have been explored extensively, particularly in medicinal chemistry to develop analogues with enhanced biological activity nih.gov. While often aimed at drug discovery, these strategies demonstrate the chemical tractability of the oxazolidinone core and its potential for modification to tune steric and electronic properties for asymmetric synthesis.
Synthesis of Analogues with Varied 4-Substituents and N-Acyl Groups
The stereodirecting power of an Evans-type oxazolidinone auxiliary is primarily derived from the steric hindrance provided by the substituent at the C4 position. This substituent blocks one face of the N-acyl enolate, forcing incoming electrophiles to attack from the opposite, less hindered face wikipedia.org.
A variety of analogues with different 4-substituents are synthesized to optimize diastereoselectivity for specific reactions. Common starting materials for these syntheses are α-amino acids, which are readily available in enantiomerically pure form nih.gov. The amino acid is first reduced to the corresponding amino alcohol, which is then cyclized to form the oxazolidinone ring. For example, L-valine and L-phenylalanine are precursors to the commonly used (4S)-4-isopropyl and (4S)-4-benzyl oxazolidinones, respectively. The (4S)-4-ethyl-oxazolidin-2-one is similarly derived from L-α-aminobutyric acid.
The N-acyl group is the reactive component of the system. The attachment of various acyl groups is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by quenching with an acyl chloride williams.edu. This allows for the synthesis of a wide range of N-acylated substrates, preparing them for subsequent diastereoselective transformations chempedia.info.
Table 3: Common 4-Substituents in Evans Auxiliaries and Their Precursors This table is interactive. Click on the headers to sort the data.
| 4-Substituent | (S)-Configuration Auxiliary Name | Chiral Precursor (L-Amino Acid) |
|---|---|---|
| Isopropyl | (4S)-4-Isopropyl-1,3-oxazolidin-2-one | L-Valine |
| Benzyl (B1604629) | (4S)-4-Benzyl-1,3-oxazolidin-2-one | L-Phenylalanine |
| Ethyl | (4S)-4-Ethyl-1,3-oxazolidin-2-one | L-α-Aminobutyric acid |
Theoretical and Computational Studies on Chiral Oxazolidinone Systems
Computational Modeling of Chiral Oxazolidinone Enolate Structures and Reaction Transition States
Computational modeling plays a pivotal role in understanding the diastereoselectivity of reactions involving N-acyloxazolidinones, particularly in aldol (B89426) additions. The stereochemical outcome is largely determined by the specific conformation of the enolate and the geometry of the subsequent reaction transition state.
The generation of (Z)-enolates is a critical first step for achieving high diastereoselectivity in aldol reactions. wikipedia.org Soft enolization using reagents like dibutylboron triflate (n-Bu₂BOTf) in the presence of a tertiary amine base reliably produces the (Z)-enolate. wikipedia.orgchem-station.com Computational models focus on the transition state that follows, which is widely accepted to be a chair-like, six-membered ring structure, as described by the Zimmerman-Traxler model. alfa-chemistry.com In this model for boron enolates, the boron atom chelates with the enolate oxygen and the carbonyl oxygen of the aldehyde. alfa-chemistry.com This chelation organizes the reactants into a rigid, chair-like conformation.
Theoretical models predict that the substituent on the chiral auxiliary (the ethyl group at the C4 position) sterically directs the incoming electrophile (e.g., an aldehyde) to attack the enolate from the less hindered face. wikipedia.org The aldehyde is oriented with its substituent in a pseudo-equatorial position to minimize 1,3-diaxial interactions within the cyclic transition state. wikipedia.org This preferred arrangement, which is the lowest in energy, leads directly to the formation of the observed syn-aldol adduct. acs.orgnih.gov Computational studies have been effective in rationalizing the high stereoselectivity by calculating the energy differences between the various possible diastereomeric transition states. acs.orgresearchgate.net
Application of Density Functional Theory (DFT) and Ab Initio Methods for Stereochemical Prediction
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the electronic structure and energetics of molecules, providing quantitative predictions of reaction outcomes. These methods are frequently applied to study the stereoselectivity of reactions involving chiral oxazolidinones. acs.orgnih.gov
In the context of the titanium tetrachloride (TiCl₄)-promoted aldol reaction of an Evans propionyl oxazolidinone with benzaldehyde, DFT studies have been used to examine the various possible stereochemical pathways. acs.orgnih.gov Both non-chelated and chelated transition states were considered. The calculations revealed that for the non-chelated pathway, the transition states leading to the Evans syn aldol product are energetically favored. acs.org The high stereoselectivity observed experimentally is rationalized by the significant energy differences calculated between the diastereomeric transition states. acs.orgresearchgate.net An improved interaction energy between the reactants was identified as the key stabilizing factor for the lowest energy transition state. acs.orgnih.gov
DFT computations have also been employed to understand the mechanism of cleavage of the chiral auxiliary. A study using the M06-2X-D3//B3LYP-D3 level of theory examined the regioselectivity of cleavage by different lithium nucleophiles. uq.edu.aupublish.csiro.au The calculations predicted that nucleophiles initially prefer to attack the less hindered endocyclic carbonyl group. The subsequent reaction pathway is determined by the decomposition barrier of the resulting tetrahedral intermediate. For lithium hydroperoxide (LiOOH), this barrier is high, leading to a preference for the exocyclic cleavage pathway that removes the auxiliary while preserving the product's stereocenter. uq.edu.aupublish.csiro.au
The table below summarizes representative computational findings on the relative energies of transition states in aldol reactions, illustrating how DFT is used to predict stereochemical outcomes.
| Transition State Model | Reactants | Method | Predicted Outcome | Relative Energy (kcal/mol) |
| Non-chelated Chair (Re-face attack) | Ti-enolate of Propionyl Oxazolidinone + Benzaldehyde | DFT | Evans syn | 0.0 (favored) |
| Non-chelated Chair (Si-face attack) | Ti-enolate of Propionyl Oxazolidinone + Benzaldehyde | DFT | non-Evans anti | > 3.0 (disfavored) |
| Chelated Chair | Ti-enolate of Propionyl Oxazolidinone + Benzaldehyde | DFT | non-Evans syn | Higher than non-chelated |
Note: This table is illustrative, based on general findings in the literature for Evans-type aldol reactions. Specific energy values can vary with the exact substrates, reagents, and computational methods used.
Molecular Dynamics Simulations and Conformational Analysis of Auxiliary-Substrate Interactions
Molecular dynamics (MD) simulations offer a way to predict the movement of every atom in a molecular system over time, providing insights into the dynamic behavior and conformational preferences of molecules. nih.govmatlantis.comnih.gov These simulations are valuable for understanding how a chiral auxiliary controls the stereochemical outcome of a reaction by revealing the dynamic interactions between the auxiliary and the substrate. nih.gov
Conformational analysis, often supported by both computational methods and experimental data (e.g., NMR spectroscopy), is crucial for understanding the behavior of N-acyloxazolidinones. Studies on related N-enoyl systems attached to oxazolidin-2-one auxiliaries have used DFT geometry optimizations to determine the most stable conformations. researchgate.net These investigations show that an anti-s-cis conformation is significantly more stable (by approximately 6 kcal/mol) than the corresponding syn-s-cis conformer. researchgate.net In this preferred conformation, the carbonyl of the acyl group and the carbonyl of the oxazolidinone ring are oriented away from each other, which minimizes dipole-dipole repulsion and steric hindrance. This stable ground-state conformation influences the formation of the subsequent enolate, predisposing it to adopt a geometry that effectively shields one of its faces.
MD simulations can build upon these static conformational analyses by exploring the entire conformational landscape of the auxiliary-substrate complex in solution. nih.gov By simulating the system's trajectory over time, researchers can identify the most populated conformations and analyze the non-covalent interactions (such as steric repulsion and electrostatic interactions) that dictate the preferred orientation of the substrate relative to the chiral auxiliary. This dynamic picture helps to confirm that the shielding of one face of the enolate is maintained throughout the reaction, thus ensuring high fidelity in the stereochemical control. nih.gov
Investigation of Aggregation States of Chiral Enolates and Their Impact on Stereoselectivity
The state of aggregation of reactive intermediates, such as metal enolates, can have a profound impact on their reactivity and stereoselectivity. The formation of dimers, trimers, or higher-order aggregates can lead to different reaction pathways and stereochemical outcomes compared to the monomeric species. Therefore, understanding the aggregation state is critical for accurately modeling reaction mechanisms.
For boron enolates derived from N-acyloxazolidinones, a combination of spectroscopic studies and computational analysis has been used to probe their aggregation state in solution. nih.gov Investigations using infrared (IR) spectroscopy to monitor the complexation of an N-acyloxazolidinone with dibutylboron triflate and subsequent enolization showed no evidence of aggregation for any species along the reaction coordinate. nih.gov
These experimental findings are strongly supported by DFT computations. nih.gov Calculations predicting the energy of dimerization for the final boron alkoxide product found the process to be highly endothermic, indicating that the monomeric state is heavily favored. nih.gov The absence of aggregation simplifies the mechanistic picture considerably. It implies that the stereochemical outcome is determined by the intramolecular interactions within a single auxiliary-enolate-electrophile complex, as modeled by the Zimmerman-Traxler transition state, rather than by more complex intermolecular interactions between aggregated species. This monomeric nature is a key reason why the stereoselectivity of these reactions is often so high and predictable. chem-station.comnih.gov
Comparative Analysis with Other Chiral Auxiliary Systems
Comparison of (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one Performance with Other Oxazolidinone Variants (e.g., 4-Isopropyl, 4-Phenyl, 4-Benzyl)
The stereodirecting influence of an oxazolidinone auxiliary is primarily dictated by the steric bulk of the substituent at the C4 position. This group effectively shields one face of the corresponding enolate, forcing incoming electrophiles to approach from the opposite, less hindered face. The most widely used Evans' auxiliaries are derived from readily available amino acids and include variants with isopropyl, benzyl (B1604629), and phenyl groups at the C4 position. sigmaaldrich.com
The 4-ethyl group of this compound offers a moderate level of steric hindrance. Its performance is generally comparable to other alkyl-substituted variants, though subtle differences in selectivity can arise depending on the specific reaction.
4-Isopropyl Variant: Derived from valine, this is one of the most common auxiliaries. The branched isopropyl group provides a high degree of steric shielding, often leading to excellent diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. harvard.edu
4-Benzyl Variant: Derived from phenylalanine, the benzyl group is also highly effective at directing stereochemistry. Its larger size can be advantageous in certain applications, and it is one of the most frequently employed auxiliaries. researchgate.net
4-Phenyl Variant: Derived from phenylglycine, the rigid phenyl group provides a different shielding profile compared to the more flexible alkyl and benzyl groups. This can influence the conformation of the transition state and, consequently, the stereochemical outcome.
In a typical boron-mediated asymmetric aldol reaction, all these auxiliaries generally favor the formation of a Z-enolate, which proceeds through a chair-like Zimmerman-Traxler transition state to yield the syn-aldol product with high diastereoselectivity. harvard.eduillinoisstate.edu The choice between ethyl, isopropyl, benzyl, or phenyl is often guided by empirical observations, the specific substrates involved, and the desired balance between reactivity and selectivity. While the 4-isopropyl and 4-benzyl variants are more extensively documented and have a broader track record of providing exceptional selectivity, the 4-ethyl variant serves as a reliable alternative where moderate steric bulk is sufficient or desired.
| C4-Substituent | Source Amino Acid | Typical Diastereomeric Ratio (syn:anti) | Typical Yield |
|---|---|---|---|
| Ethyl | L-α-Aminobutyric acid | >95:5 | High |
| Isopropyl | L-Valine | >99:1 | High |
| Benzyl | L-Phenylalanine | >98:2 | High |
| Phenyl | L-Phenylglycine | >98:2 | High |
Data are generalized from typical outcomes reported in the literature for Evans' auxiliaries in boron-mediated aldol reactions. harvard.edu
Advantages and Disadvantages of Oxazolidinone Auxiliaries in Practical Synthetic Applications
The widespread adoption of oxazolidinone auxiliaries in both academic and industrial settings is a testament to their practical utility. researchgate.netwikipedia.org However, like any synthetic method, they possess inherent advantages and disadvantages.
Advantages:
Reliability and Predictability: The stereochemical outcomes of reactions involving Evans' oxazolidinones are highly predictable and well-documented for a vast range of transformations, including aldol reactions, alkylations, and Michael additions. sigmaaldrich.comwikipedia.orgresearchgate.net This reliability is a major asset in the planning of complex synthetic routes.
High Diastereoselectivity: They consistently provide very high levels of stereocontrol, often exceeding 99:1 diastereomeric ratios, which is crucial for the synthesis of enantiomerically pure compounds. harvard.edu
Facile Separation of Products: The products of auxiliary-directed reactions are diastereomers, which have different physical properties. This allows for their easy separation using standard laboratory techniques like column chromatography or crystallization, which is simpler than separating enantiomers. wikipedia.org
Auxiliary Recovery: The chiral auxiliary can typically be recovered in high yield after cleavage and reused, which is an important consideration for cost and sustainability, especially on a large scale. wikipedia.org
Disadvantages:
Limited Atom Economy: The mass of the auxiliary is incorporated into the substrate and then removed, leading to a lower atom economy compared to catalytic asymmetric methods.
Despite these disadvantages, the reliability and versatility of oxazolidinone auxiliaries ensure their continued importance, particularly in the early phases of drug development and in the synthesis of complex natural products where predictable stereocontrol is paramount. researchgate.net
Future Research Directions and Emerging Applications of Chiral Oxazolidinone Auxiliaries
Development of Novel N-Acyl-4-Substituted-1,3-oxazolidin-2-ones with Enhanced Reactivity and Selectivity
The development of new generations of chiral oxazolidinone auxiliaries is a primary focus of ongoing research. The goal is to design structures that offer superior performance in terms of reactivity, diastereoselectivity, and ease of removal, or that enable entirely new types of chemical transformations.
A significant area of innovation involves modifying the core oxazolidinone structure. For instance, sulfur-containing analogs such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones have gained popularity. scielo.org.mxresearchgate.net These sulfur-based auxiliaries often exhibit comparable or even superior effectiveness as chiral inductors. A key advantage is that their removal after the desired chiral transformation is often easier to achieve under milder conditions than their oxygen-based counterparts. researchgate.net In aldol (B89426) reactions where the N-acyl group is an acetyl group, traditional oxazolidinones show poor diastereoselectivity, whereas sulfur-based analogs have proven to be highly effective. scielo.org.mx
Another promising approach is the development of auxiliaries derived from less common amino acids or those with unique functionalities. Recently, a novel cysteine-derived oxazolidinone has been developed that serves a dual role as both a chiral imide auxiliary and an acyl transfer agent. digitellinc.comnih.gov This design is inspired by natural chemoselective acyl transfer processes. digitellinc.com After a highly selective asymmetric transformation, the product can be converted into a reactive thioester under mild conditions via an intramolecular N-to-S acyl transfer. This thioester can then be used in a variety of subsequent reactions, including Pd-mediated transformations to create valuable chiral structures like cyclic ketones and tetrahydropyrones. digitellinc.comnih.gov
The table below summarizes the key features of these emerging auxiliaries compared to the traditional Evans' oxazolidinones.
| Auxiliary Type | Key Structural Feature | Advantages | Potential Applications |
| Traditional Evans' Auxiliaries | Oxazolidin-2-one ring derived from common amino acids (e.g., valine, phenylalanine) | High diastereoselectivity for many reactions (aldol, alkylation), predictable stereochemical outcomes. williams.eduresearchgate.net | Synthesis of polyketide natural products, chiral carboxylic acids. researchgate.net |
| Sulfur-Containing Analogs | Replacement of oxygen with sulfur (Oxazolidine-2-thiones, Thiazolidine-2-thiones) | Enhanced reactivity, improved diastereoselectivity in specific cases (e.g., acetate (B1210297) aldol reactions), milder cleavage conditions. scielo.org.mxresearchgate.net | Acetate aldol reactions, synthesis of complex molecules where standard cleavage is problematic. scielo.org.mx |
| Cysteine-Derived Auxiliaries | Incorporates a protected thiol group | Enables post-transformation conversion to a thioester via N-to-S acyl transfer, creating a reactive handle for further synthesis. digitellinc.comnih.gov | Chemoenzymatic synthesis, peptide coupling of noncanonical amino acids, synthesis of chiral ketones and heterocycles. digitellinc.comnih.gov |
| Indene-Based Auxiliaries | Fused indene ring structure | Inexpensive to prepare, highly effective in acetate and propionate aldol reactions, providing access to both "Evans" and "non-Evans" products. scielo.org.mx | Cost-effective large-scale synthesis of chiral building blocks. scielo.org.mx |
These developments highlight a trend towards creating multifunctional auxiliaries that not only control stereochemistry but also provide strategic advantages for subsequent synthetic steps.
Integration of Oxazolidinone Auxiliaries into Catalytic Asymmetric Synthesis Methodologies
While chiral auxiliaries provide excellent stereocontrol (substrate control), the field of asymmetric synthesis is increasingly dominated by catalytic methods. A major emerging trend is the integration of auxiliary-based strategies with chiral catalysts to achieve higher levels of stereoselectivity or to control multiple stereocenters in a single operation. This dual-catalysis approach can involve scenarios where the catalyst and the auxiliary work in concert ("matched" pairing) to enhance selectivity or, in some cases, overcome the inherent facial bias of the auxiliary ("mismatched" pairing).
Recent studies have explored the use of bifunctional catalysts, such as those derived from cinchona alkaloids bearing a thiourea functionality, for conjugate additions to α,β-unsaturated N-acylated oxazolidin-2-ones. nih.gov This approach successfully combines the reliable stereodirecting ability of the oxazolidinone with the enantioselective environment created by the chiral catalyst, providing a powerful method for synthesizing optically active sulfur compounds. nih.gov
Furthermore, the reactivity of metal enolates derived from N-acyl oxazolidinones is being expanded beyond traditional polar reactions. Research has shown that these intermediates can engage in radical transformations. For example, ruthenium-catalyzed radical additions to titanium or zirconium enolates of N-acyl oxazolidinones have been developed for stereoselective α-trifluoromethylation and α-alkylation reactions. researchgate.netnih.gov Similarly, copper(II) acetate has been used to catalyze the direct aminoxylation of N-acyl oxazolidinones with TEMPO, showcasing the ability to perform selective oxidations at the α-position under mild conditions. nih.gov These methods merge the predictable stereocontrol of the auxiliary with the unique bond-forming capabilities of transition metal-catalyzed radical processes.
The integration of auxiliaries with biocatalysis is another nascent field. The thioester products generated from cysteine-derived auxiliaries can serve as surrogates for native substrates in enzyme-catalyzed reactions, effectively bridging the gap between traditional auxiliary chemistry and enzymatic transformations. digitellinc.com
Green Chemistry Approaches in the Synthesis and Recycling of Chiral Oxazolidinone Auxiliaries
The principles of green chemistry are increasingly influencing the design and application of synthetic methodologies, including those involving chiral auxiliaries. Research is actively pursuing more sustainable approaches for the synthesis of the auxiliaries themselves and for their use and recovery in asymmetric reactions.
The synthesis of the auxiliaries is also being optimized to be more environmentally benign. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields compared to conventional heating methods for preparing oxazolidin-2-ones and their sulfur analogs. researchgate.netnih.govsemanticscholar.org Other green approaches focus on avoiding hazardous reagents like phosgene, which was traditionally used for the cyclization step. nih.gov Modern methods utilize safer alternatives like diethyl carbonate or dimethyl carbonate, and some syntheses can be performed under solvent-free conditions, further reducing environmental impact. researchgate.netnih.govresearchgate.net The use of deep eutectic solvents (DESs) as biodegradable and recyclable reaction media is also being explored. researchgate.net
The recovery of value-added chemicals from waste streams is another facet of green chemistry. In one novel application, the aminolysis of poly(bisphenol A carbonate) waste can be used to recover not only the bisphenol A monomer but also to produce valuable oxazolidinone chemicals, representing a chemical upcycling process. rsc.org
| Green Chemistry Approach | Description | Key Advantage(s) |
| Polymer Support | Covalent attachment of the auxiliary to a solid resin (e.g., Merrifield resin). nih.gov | Facilitates easy separation and recycling of the auxiliary; enables multi-step, one-pot sequences. nih.govcam.ac.uk |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the synthesis of the auxiliary. researchgate.netnih.gov | Drastic reduction in reaction times (hours to minutes); often leads to higher yields and purity. researchgate.net |
| Alternative Reagents | Replacement of hazardous reagents like phosgene with greener alternatives such as dimethyl carbonate (DMC). nih.govresearchgate.net | Improved safety profile; DMC is non-toxic and biodegradable. |
| Solvent-Free/Alternative Solvents | Conducting reactions without a solvent or in green media like deep eutectic solvents (DESs) or supercritical CO2. researchgate.netnih.govnih.gov | Reduces volatile organic compound (VOC) emissions; simplifies purification; DESs are often biodegradable and recyclable. researchgate.net |
| Chemical Upcycling | Depolymerization of waste plastics (e.g., polycarbonate) using amino alcohols to generate oxazolidinones. rsc.org | Creates value-added chemicals from post-consumer waste, contributing to a circular economy. rsc.org |
Exploration of New Asymmetric Transformations and Complex Molecule Syntheses
The ultimate test of a chiral auxiliary's utility is its application in the synthesis of complex, biologically active molecules. Oxazolidinones continue to be crucial in total synthesis, enabling key stereoselective bond formations that define the core architecture of natural products. researchgate.netresearchgate.netresearchgate.net For example, in the synthesis of the complex natural product FR-182877, all of the stereochemical relationships were established using aldol reactions controlled by an oxazolidinone auxiliary. researchgate.net
Beyond their established roles in aldol, alkylation, and Michael reactions, researchers are constantly exploring new transformations where oxazolidinone auxiliaries can impart stereocontrol. sigmaaldrich.com A notable example is the development of a one-pot asymmetric aldol/Curtius reaction sequence. nih.gov In this methodology, an N-acyl oxazolidinone undergoes a stereoselective aldol addition, and the resulting product is then converted directly into a new 4,5-disubstituted oxazolidin-2-one via a nucleophilic azidation and subsequent Curtius rearrangement. This strategy provides rapid access to a different class of chiral oxazolidinone building blocks and has been applied in a concise total synthesis of the natural product (−)-cytoxazone. nih.gov
The exploration of unconventional reactivity is also expanding the scope of these auxiliaries. As mentioned previously, the ability of N-acyl oxazolidinone enolates to participate in radical reactions opens up new avenues for C-C and C-heteroatom bond formation. researchgate.netnih.govnih.gov The generation of N-acyl radicals from derivatives like N-acyl(phenylseleno)oxazolidinones allows for stereoselective bimolecular additions to electron-rich olefins, a transformation not accessible through traditional enolate chemistry. thieme-connect.com This expansion into radical chemistry demonstrates that even mature classes of reagents like oxazolidinone auxiliaries can find new life in modern synthetic transformations, ensuring their continued relevance in tackling future synthetic challenges.
Q & A
Q. Table 1. Crystallographic Data for Related Oxazolidinones
| Parameter | Value (Example from ) |
|---|---|
| Space group | P2₁ |
| a (Å) | 11.7552 |
| b (Å) | 5.9139 |
| c (Å) | 13.8789 |
| β (°) | 109.023 |
| Resolution (Å) | 0.80 |
| R factor | 0.039 |
Q. Table 2. Optimization of Asymmetric Reformatsky Reactions
| Parameter | Optimal Condition |
|---|---|
| Temperature | −78°C |
| Solvent | DCM/THF |
| Chiral auxiliary | (4S)-4-isopropyl |
| Yield | >70% |
| Enantiomeric excess | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
